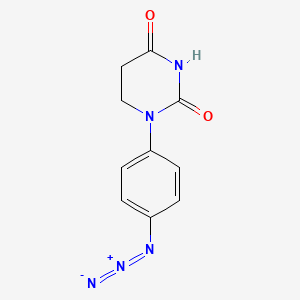
1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione typically involves the diazotization of 4-aminophenyl derivatives followed by azidation. A common method includes the reaction of 4-aminophenyl with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the azido compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, reducing the risk associated with handling azides, which can be explosive under certain conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition:
Staudinger Reduction: The azido group can be reduced to an amine using phosphines.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Phosphines: Employed in Staudinger reduction to convert azides to amines.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from Staudinger reduction.
Wissenschaftliche Forschungsanwendungen
1-(4-Azidophenyl)-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the functionalization of materials.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione involves its ability to undergo cycloaddition and reduction reactions, which allows it to interact with various molecular targets. The azido group can form covalent bonds with alkyne-containing molecules, leading to the formation of stable triazole linkages. Additionally, the reduction of the azido group to an amine can facilitate further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
4-Azidophenyl Glyoxal: Used in bioconjugation and shares similar reactivity with 1-(4-azidophenyl)-1,3-diazinane-2,4-dione.
Para-Azidophenylalanine: A noncanonical amino acid used in protein engineering.
Uniqueness: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione core, which imparts distinct chemical properties and reactivity compared to other azido compounds. This structure allows for specific applications in materials science and medicinal chemistry that are not achievable with simpler azido compounds .
Eigenschaften
Molekularformel |
C10H9N5O2 |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
1-(4-azidophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N5O2/c11-14-13-7-1-3-8(4-2-7)15-6-5-9(16)12-10(15)17/h1-4H,5-6H2,(H,12,16,17) |
InChI-Schlüssel |
WUXUMSUTLUFMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



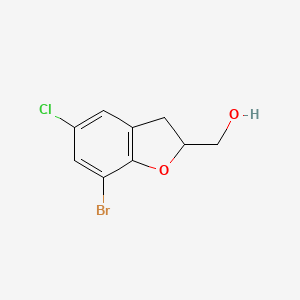
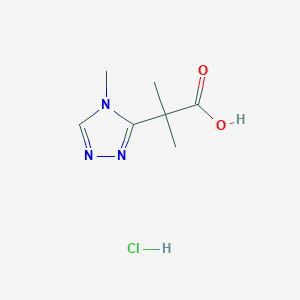
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)

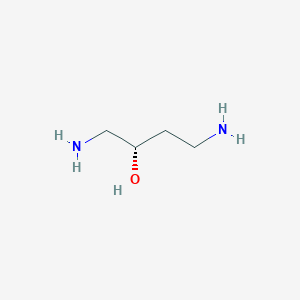
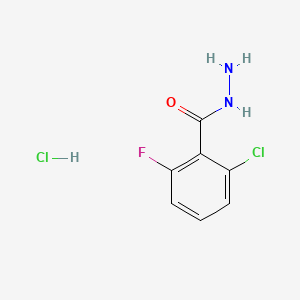
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
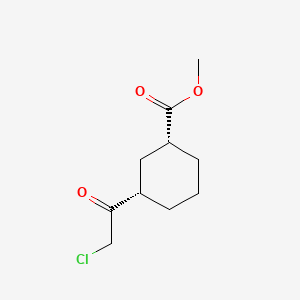
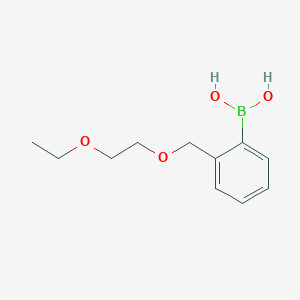

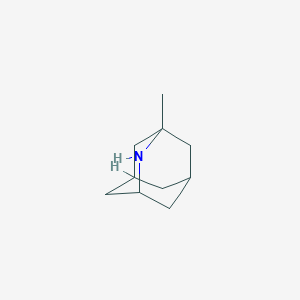
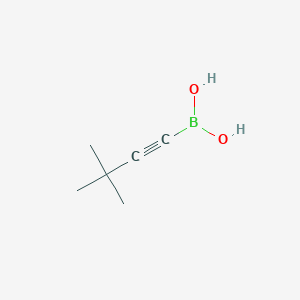
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
